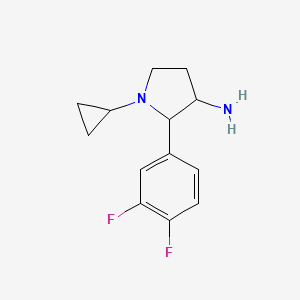

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Description

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a pyrrolidine-based compound featuring a cyclopropyl group at position 1, a 3,4-difluorophenyl substituent at position 2, and an amine moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a key intermediate in pharmaceutical synthesis. Notably, derivatives of this compound are utilized in the preparation of Ticagrelor, an antiplatelet drug, where its stereochemical configuration (1R,2S) is critical for biological activity . The compound’s stability, synthetic accessibility, and functional group diversity enable its use in developing receptor-targeted molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

Properties

IUPAC Name |

1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOXIVRDVQGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Cyclopropanation

The synthesis often begins with 3,4-difluorobenzaldehyde or related difluorophenyl derivatives. Two main approaches have been reported:

Wittig-type olefination and cyclopropanation : 3,4-Difluorobenzaldehyde is reacted with methyltriphenylphosphonium bromide and base (e.g., DBU) to form 3,4-difluorostyrene. This intermediate undergoes cyclopropanation using catalysts such as dichloro(p-cymene)ruthenium(II) dimer and chiral ligands, with ethyl diazoacetate as the carbene source, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.

Sulfonium ylide cyclopropanation : The intermediate 3-(3,4-difluorophenyl)acrylonitrile or its esters are cyclopropanated using trimethylsulfoxonium iodide and base (NaH or NaOH) in DMSO to form cyclopropane derivatives.

Hydrolysis and Functional Group Conversion

The ester intermediates are hydrolyzed under basic conditions (e.g., LiOH or NaOH in methanol) to yield the corresponding cyclopropanecarboxylic acids. These acids can be converted to acid chlorides using thionyl chloride and further transformed into hydrazides or azides, which serve as key intermediates for amination steps.

Representative Preparation Procedure (Summarized)

| Step | Reaction Conditions | Key Reagents | Outcome |

|---|---|---|---|

| 1. Formation of 3,4-difluorostyrene | 3,4-Difluorobenzaldehyde + methyltriphenylphosphonium bromide + DBU, toluene, room temp | Base (DBU), Wittig reagent | 3,4-Difluorostyrene |

| 2. Cyclopropanation | Dichloro(p-cymene)ruthenium(II) dimer + chiral ligand + ethyl diazoacetate, RT | Ruthenium catalyst, diazo compound | Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate |

| 3. Hydrolysis | NaOH or LiOH in methanol, reflux | Base | (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid |

| 4. Conversion to acid chloride | Thionyl chloride, toluene, reflux | SOCl2 | Cyclopropanecarbonyl chloride |

| 5. Formation of hydrazide or azide | Hydrazine or sodium azide, aprotic solvent | Hydrazine or NaN3 | Hydrazide or azide intermediate |

| 6. Amination and pyrrolidine ring formation | Ammonia gas, elevated temp and pressure; or amine + acid catalyst, reflux | NH3 or amines, acid catalyst | This compound |

Detailed Research Findings

The use of 2-chloro-1-(3,4-difluorophenyl)ethanol as a starting material followed by ammonia treatment at 60 °C and 2 bar pressure leads to efficient formation of the cyclopropylamine intermediate, which is then purified by filtration and washing steps with methanol/water and diisopropyl ether.

The stereoselective reduction of keto intermediates using chiral oxazaborolidine catalysts ensures high enantiomeric excess of the cyclopropylamine, critical for biological activity.

One-pot procedures combining cyclopropanation, amination, and lactamization steps have been developed to improve yield and reduce purification steps, achieving overall yields up to 70% for related pyrrolidin-2-one derivatives.

Crystalline hydrochloride salts of the cyclopropylamine intermediates can be isolated directly from reaction mixtures without prior isolation of the free base, facilitating industrial-scale production.

Data Table: Key Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antibacterial Properties

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine has been shown to exhibit potent antibacterial activity against a variety of pathogenic organisms:

- Mechanism of Action : The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone derivatives, leading to bactericidal effects.

- Spectrum of Activity : It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics such as ciprofloxacin. Its efficacy is particularly notable against Gram-positive strains .

Therapeutic Applications

The compound is primarily investigated for its use in treating bacterial infections. Key points include:

- Dosage and Administration : Recommended dosages range from 6 to 14 mg/kg body weight, adjusted based on patient needs and infection severity. The compound's long biological half-life allows for once-daily dosing .

- Safety Profile : It has been reported to have lower toxicity compared to existing quinolone antibiotics, making it a promising candidate for both prophylactic and therapeutic applications .

Clinical Trials

- Study on Efficacy Against Resistant Strains :

- Pharmacokinetics Study :

Data Table: Comparative Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Superior |

| Escherichia coli | 1 µg/mL | Comparable |

| Streptococcus pneumoniae | 0.25 µg/mL | Superior |

| Pseudomonas aeruginosa | 2 µg/mL | Inferior |

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

MCHR1 Antagonists

- (±)-SNAP-7941: Structure: Contains a pyrimidine core with a 3,4-difluorophenyl group and a piperidinyl substituent. Potency: SNAP-7941 derivatives show sub-nanomolar affinity for MCHR1, while pyrrolidine analogues may prioritize stability over binding potency.

Simplified Pyrrolidine Derivatives

- 1-Cyclopropylpyrrolidin-3-amine :

- Structure : Absence of the 3,4-difluorophenyl group reduces aromatic interactions.

- Safety Profile : Generates hydrogen bromide gas upon decomposition, unlike fluorinated derivatives, which may release nitrogen oxides .

- Handling : Requires stringent dust control, whereas fluorinated analogues demand additional precautions for fluorine-related reactivity .

Fluorinated Pyrrolidine Analogues

- (3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine :

Table 1: Comparative Properties of Pyrrolidine-Based Compounds

Biological Activity

Overview

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropyl group and a difluorophenyl moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H16F2N2

- Molecular Weight : 238.28 g/mol

- CAS Number : 1408817-75-3

- Density : 1.275 g/cm³ (predicted)

- Boiling Point : 301.0 °C (predicted)

- pKa : 9.24 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may modulate these targets, leading to therapeutic effects in neurological disorders and other conditions.

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties by influencing neurotransmitter systems, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity : The difluorophenyl group enhances the compound's penetration into bacterial cells, potentially improving its antibacterial efficacy against Gram-negative bacteria .

Case Studies

-

Neuroprotective Study :

- A study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results demonstrated significant improvements in motor function and reductions in dopaminergic neuron loss compared to controls.

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine in academic settings?

- Methodological Answer : A multi-step synthesis involving palladium or copper catalysis is typical for structurally similar pyrrolidine derivatives. For example, a copper(I)-catalyzed coupling reaction between cyclopropanamine and halogenated intermediates (e.g., 3,4-difluorophenyl precursors) in solvents like dimethyl sulfoxide (DMSO) at 35–50°C can yield the target compound. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by , , and HRMS are critical .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer :

- Handling : Avoid dust formation; use fume hoods with exhaust ventilation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature. Incompatibilities with strong oxidizers are presumed, though specific data are unavailable .

- Fire Safety : Use alcohol-resistant foam or dry chemical extinguishers. Hazardous decomposition products include nitrogen oxides and carbon monoxide .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing its structure and purity?

- Methodological Answer :

- NMR : (400 MHz, CDCl) resolves cyclopropyl and pyrrolidine proton environments (e.g., δ 1.0–1.5 ppm for cyclopropyl protons). confirms fluorine substitution patterns .

- HRMS : Electrospray ionization (ESI) in positive ion mode validates molecular weight (e.g., m/z 265.12 [M+H]) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental feedback to identify optimal catalysts (e.g., CuBr vs. Pd(OAc)) and solvent systems .

- Energy Profiling : Calculate activation barriers for cyclopropane ring formation to minimize side reactions (e.g., ring-opening under acidic conditions) .

Q. How can researchers resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Cross-Validation : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) in parallel with in silico predictions (e.g., EPA’s CompTox Dashboard) to reconcile discrepancies .

- Dose-Response Studies : Use zebrafish embryo models to quantify LD values, comparing results with mammalian cell viability assays (e.g., MTT) .

Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance stereoselectivity at the pyrrolidine C3 amine .

- Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation, followed by recrystallization in ethanol/water .

Q. What experimental design frameworks are suitable for optimizing reaction yields and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors: temperature (30–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene). Response surface methodology identifies optimal conditions .

- Scale-Up Protocols : Use microreactor systems with real-time FTIR monitoring to maintain consistent mixing and heat transfer during gram-scale synthesis .

Q. How can researchers systematically analyze decomposition products under varying thermal or oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen/air to identify decomposition onset temperatures .

- GC-MS : Coupled with pyrolysis at 300°C, this detects volatile byproducts (e.g., fluorinated aromatics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.